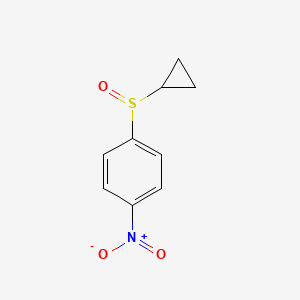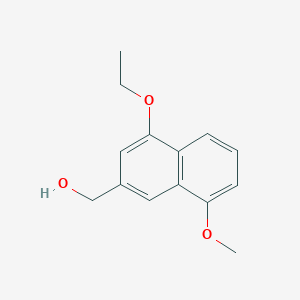dimethyl- CAS No. 88139-90-6](/img/structure/B8592740.png)
Silane, [(5-bromo-2-thienyl)methoxy](1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (5-bromo-2-thienyl)methoxydimethyl- is a chemical compound with the molecular formula C13H21BrOSi It is a silane derivative that features a 5-bromo-2-thienyl group attached to a methoxy group, which is further connected to a tert-butyl dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-bromo-2-thienyl)methoxydimethyl- typically involves the following steps:
Bromination of 2-thiophenemethanol: The starting material, 2-thiophenemethanol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromo-2-thiophenemethanol.
Protection of the Hydroxyl Group: The hydroxyl group of 5-bromo-2-thiophenemethanol is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the corresponding tert-butyldimethylsilyl ether.
Methoxylation: The protected intermediate is then subjected to methoxylation using a suitable methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3) to yield the final product, Silane, (5-bromo-2-thienyl)methoxydimethyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (5-bromo-2-thienyl)methoxydimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromo-2-thienyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, (5-bromo-2-thienyl)methoxydimethyl- has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized silanes and siloxanes, which are important in the development of advanced materials such as coatings, adhesives, and sealants.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Wirkmechanismus
The mechanism of action of Silane, (5-bromo-2-thienyl)methoxydimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (5-chloro-2-thienyl)methoxydimethyl-
- Silane, (5-fluoro-2-thienyl)methoxydimethyl-
- Silane, (5-iodo-2-thienyl)methoxydimethyl-
Uniqueness
Silane, (5-bromo-2-thienyl)methoxydimethyl- is unique due to the presence of the bromine atom in the 5-position of the thiophene ring, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
88139-90-6 |
|---|---|
Molekularformel |
C11H19BrOSSi |
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
(5-bromothiophen-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7H,8H2,1-5H3 |
InChI-Schlüssel |
WISSIMYDKQTOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















